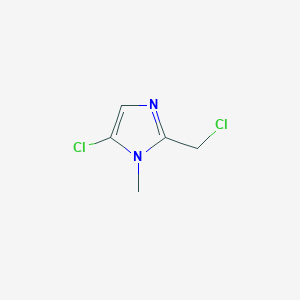

5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound that contains both chlorine and nitrogen atoms within its structure. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. Imidazoles are commonly found in various pharmaceuticals, agrochemicals, and industrial chemicals due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole typically involves the chlorination of 1-methylimidazole. One common method includes the reaction of 1-methylimidazole with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides.

Reduction Reactions: Reduction can lead to the formation of imidazole derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

Substitution: Products include azido-imidazoles, thiocyanato-imidazoles, and alkoxy-imidazoles.

Oxidation: Imidazole N-oxides are formed.

Reduction: Reduced imidazole derivatives with various functional groups are obtained.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-(chloromethyl)-1-methyl-1H-imidazole is explored for its potential therapeutic applications, particularly in developing new drugs for treating infectious diseases and cancers. Its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, leading to inhibition or modulation of their functions .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized from this compound. Various derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi, demonstrating significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µg/mL to 137.43 µg/mL against different pathogens .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Methicillin-susceptible S. aureus | 4.69 - 22.9 | Moderate to Good |

| Methicillin-resistant S. aureus | 5.64 - 77.38 | Moderate |

| E. coli | 8.33 - 23.15 | Moderate |

| Pseudomonas aeruginosa | 13.40 - 137.43 | Moderate |

| Candida albicans | 16.69 - 78.23 | Moderate |

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its chloromethyl group enables it to participate in nucleophilic substitution reactions, making it valuable for creating diverse chemical entities .

Biological Research

Research has shown that compounds based on the imidazole framework exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties . The ability of these compounds to inhibit specific enzymes makes them candidates for further investigation in drug development.

Mechanism of Action

The mechanism of action of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in its antimicrobial and antifungal applications, where it disrupts the normal functioning of microbial cells.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-1-methylimidazole

- 5-chloro-2-methyl-1H-imidazole

- 1-methyl-2-(chloromethyl)imidazole

Uniqueness

5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole is unique due to the presence of both chlorine atoms, which enhances its reactivity and allows for a broader range of chemical modifications. This dual chlorination also contributes to its potent antimicrobial properties compared to its analogs.

Biological Activity

5-Chloro-2-(chloromethyl)-1-methyl-1H-imidazole is a synthetic compound belonging to the imidazole family, characterized by a five-membered aromatic heterocyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

The molecular formula of this compound is C5Cl2N3, with a molecular weight of approximately 201.48 g/mol. The presence of chlorine and chloromethyl substituents contributes to its reactivity and biological activity. The compound appears as a white to off-white solid and is soluble in water, facilitating its use in various laboratory applications.

Research indicates that the biological activity of this compound is primarily attributed to its interactions with biological targets, particularly in the modulation of ion channels and enzymes. Notably, it has been identified as a sodium channel blocker, which can influence neuronal excitability and has implications for treating neurological disorders .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents. In vitro assays revealed varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives achieving IC50 values comparable to established antibiotics .

Anticancer Potential

The compound's derivatives have also been evaluated for anticancer activity. In preclinical studies, specific derivatives demonstrated the ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). For instance, one derivative exhibited an IC50 value of 25.72 μM against MCF-7 cells, suggesting promising anticancer properties that warrant further investigation .

Table: Summary of Biological Activities

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 μM | |

| Antibacterial | Escherichia coli | 20 μM | |

| Anticancer | MCF-7 Cell Line | 25.72 μM | |

| Anticancer | U87 Cell Line | 45.2 μM |

Case Study: Sodium Channel Blockade

In a study examining the effects of imidazole derivatives on sodium channels, it was found that this compound significantly inhibited sodium ion currents in neuronal cells. This blockade was associated with reduced excitability and could potentially be leveraged for therapeutic applications in conditions such as epilepsy or neuropathic pain .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, tetrakis(dimethylamino)ethylene (TDAE) has been used to mediate reactions at chloromethyl groups in related imidazole derivatives, facilitating alkylation or arylation . Optimization involves varying solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts (e.g., POCl₃ for cyclization, as noted in phosphorous oxychloride-mediated reactions) . Monitoring reaction progress via TLC or HPLC is critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the imidazole backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups like C-Cl and C-N. Elemental analysis validates purity. For crystalline derivatives, X-ray crystallography resolves structural ambiguities, as demonstrated for thiophene-substituted benzimidazoles .

Q. What safety protocols should be followed when handling chlorinated imidazoles?

- Methodological Answer : Adhere to GHS hazard codes: Avoid heat/open flames (P210), use PPE (P280), and store in dry, ventilated areas (P402) . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed chemical waste services. Emergency procedures for ingestion/inhalation include immediate medical consultation (P301 + P310) .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer : The chloromethyl (-CH₂Cl) group is electrophilic, enabling nucleophilic substitutions with amines, thiols, or azides. For example, hydrazine derivatives react with chloromethyl groups to form hydrazone-linked analogs, as seen in 2-(hydrazinylmethyl)-1-methyl-1H-imidazole syntheses . Solvent polarity (e.g., DMSO vs. ethanol) and base selection (e.g., K₂CO₃) significantly impact yields.

Advanced Research Questions

Q. What mechanistic insights explain the role of TDAE in chloromethyl group reactions?

- Methodological Answer : TDAE acts as a single-electron transfer (SET) agent, reducing the chloromethyl group to a radical intermediate, which facilitates coupling with aromatic aldehydes or ketones. This mechanism is supported by ESR studies in similar imidazole systems . Computational DFT studies can further elucidate transition states and reaction pathways.

Q. How can computational modeling predict biological activity or reactivity of derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes), while DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. For example, docking poses of benzimidazole analogs with thiophene substituents reveal binding modes to active sites .

Q. How should researchers resolve contradictions in spectral data or synthetic yields?

- Methodological Answer : Inconsistent melting points or NMR signals may arise from polymorphs or impurities. Recrystallization (e.g., using ethanol/water mixtures) or advanced purification (preparative HPLC) is recommended. For yield discrepancies, kinetic studies under varying temperatures/catalysts (e.g., Pd/C vs. CuI) identify optimal conditions .

Q. What strategies enable selective functionalization of the imidazole ring for drug discovery?

- Methodological Answer : Directed ortho-metalation (DoM) using strong bases (e.g., LDA) allows regioselective substitution at the C4/C5 positions. For example, fluorophenyl or thiophene groups can be introduced via Suzuki-Miyaura coupling, as seen in 5-chloro-2-(thiophen-2-yl)benzimidazole syntheses . Protecting groups (e.g., Boc) may prevent unwanted side reactions.

Properties

IUPAC Name |

5-chloro-2-(chloromethyl)-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2/c1-9-4(7)3-8-5(9)2-6/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJFVBSZDWJWEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.